molecular formula C12H15NO B8013500 (1-Isopropyl-1H-indol-4-yl)methanol

(1-Isopropyl-1H-indol-4-yl)methanol

Cat. No.: B8013500
M. Wt: 189.25 g/mol
InChI Key: GWLALPWHOZQMOK-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-indol-4-yl)methanol: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-1H-indol-4-yl)methanol typically involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can be further processed to obtain the desired compound .

Industrial Production Methods: the synthesis of indole derivatives often involves scalable reactions and the use of common reagents and solvents, making it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (1-Isopropyl-1H-indol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, alcohols, ketones, and aldehydes .

Scientific Research Applications

Chemistry: (1-Isopropyl-1H-indol-4-yl)methanol is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various chemical reactions and is valuable in the development of new synthetic methodologies .

Biology: In biological research, indole derivatives, including this compound, are studied for their potential biological activities. These compounds have shown promise in antiviral, anticancer, and antimicrobial research .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases. Indole derivatives have been investigated for their anti-inflammatory and antioxidant properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable compound in various industrial processes .

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-indol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes and receptors involved in cell signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: (1-Isopropyl-1H-indol-4-yl)methanol is unique due to its specific structural features, such as the isopropyl group and methanol moiety.

Properties

IUPAC Name

(1-propan-2-ylindol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(2)13-7-6-11-10(8-14)4-3-5-12(11)13/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLALPWHOZQMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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